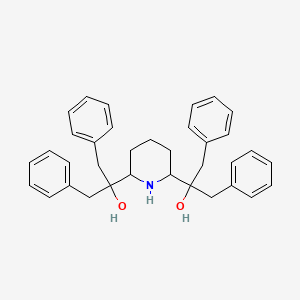
2,6-Bis-(dibenzylhydroxymethyl)-piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis-(dibenzylhydroxymethyl)-piperidine is a chemical compound that belongs to the class of piperidines Piperidines are a group of organic compounds that contain a six-membered ring with five carbon atoms and one nitrogen atom This particular compound is characterized by the presence of two dibenzylhydroxymethyl groups attached to the piperidine ring at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis-(dibenzylhydroxymethyl)-piperidine can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride in the presence of a base such as sodium hydroxide to form dibenzylpiperidine. This intermediate is then subjected to hydroxymethylation using formaldehyde and a reducing agent like sodium borohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the initial formation of dibenzylpiperidine followed by hydroxymethylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis-(dibenzylhydroxymethyl)-piperidine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2,6-Bis-(dibenzylhydroxymethyl)-piperidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Bis-(dibenzylhydroxymethyl)-piperidine involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The benzyl groups can interact with hydrophobic pockets in proteins, affecting their function. The compound may also act as a chelating agent, binding to metal ions and altering their reactivity.
Comparison with Similar Compounds
Similar Compounds
2,6-Bis-(hydroxymethyl)pyridine: Similar in structure but with pyridine instead of piperidine.
2,6-Bis-(benzylhydroxymethyl)pyridine: Similar but with pyridine and only one benzyl group.
2,6-Bis-(dibenzylhydroxymethyl)pyridine: Similar but with pyridine instead of piperidine.
Uniqueness
2,6-Bis-(dibenzylhydroxymethyl)-piperidine is unique due to the presence of two dibenzylhydroxymethyl groups attached to a piperidine ring. This structure imparts specific chemical properties, such as increased hydrophobicity and potential for hydrogen bonding, making it distinct from similar compounds with pyridine rings.
Properties
CAS No. |
58451-87-9 |
|---|---|
Molecular Formula |
C35H39NO2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
2-[6-(2-hydroxy-1,3-diphenylpropan-2-yl)piperidin-2-yl]-1,3-diphenylpropan-2-ol |
InChI |
InChI=1S/C35H39NO2/c37-34(24-28-14-5-1-6-15-28,25-29-16-7-2-8-17-29)32-22-13-23-33(36-32)35(38,26-30-18-9-3-10-19-30)27-31-20-11-4-12-21-31/h1-12,14-21,32-33,36-38H,13,22-27H2 |
InChI Key |
CMEAGPOJDJVIAH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(C1)C(CC2=CC=CC=C2)(CC3=CC=CC=C3)O)C(CC4=CC=CC=C4)(CC5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















